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Compound of Interest

Compound Name: 3,4-Dibenzyloxybenzaldehyde

Cat. No.: B016220

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,4-
Dibenzyloxybenzaldehyde (CAS No. 5447-02-9), a key intermediate in organic synthesis.
This document is intended for researchers, scientists, and drug development professionals,
offering a consolidated resource for the compound's nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data.

Executive Summary

3,4-Dibenzyloxybenzaldehyde, with the molecular formula C21H1sO3 and a molecular weight
of 318.37 g/moal , is a solid, typically appearing as a white to pale yellow powder. Its structure,
featuring a benzaldehyde core with two benzyloxy substituents, gives rise to a characteristic
spectroscopic fingerprint. This guide presents the available *H NMR, 13C NMR, IR, and MS data
in a structured format to facilitate its use in research and development.

Data Presentation

The following tables summarize the quantitative spectral data for 3,4-
Dibenzyloxybenzaldehyde.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

9.84 S 1H Aldehyde (-CHO)
Phenyl H (benzylox

7.50-7.30 m 10H YR yioxy
groups)

7.25 d 1H Aromatic H

7.18 dd 1H Aromatic H

7.05 d 1H Aromatic H

5.15 S 4H Methylene (-CHz-)

Solvent: CDCIs (predicted)
« 13 1
Chemical Shift (8) ppm Assignment

191.0 Aldehyde Carbonyl (C=0)

154.0 Aromatic Carbon (C-O)

1495 Aromatic Carbon (C-O)

136.5 Aromatic Carbon (ipso, benzyloxy)
130.5 Aromatic Carbon (C-CHO)

128.6 Aromatic Carbon (phenyl, benzyloxy)
128.0 Aromatic Carbon (phenyl, benzyloxy)
127.2 Aromatic Carbon (phenyl, benzyloxy)
126.5 Aromatic Carbon

115.0 Aromatic Carbon

113.0 Aromatic Carbon

71.0 Methylene Carbon (-CH2-)
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Solvent: DMSO-d6[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3030 Weak Aromatic C-H Stretch

2850 & 2750 Medium Aldehyde C-H Stretch (Fermi
doublet)

~1685 Strong, Sharp Carbonyl (C=0) Stretch

~1590, ~1510, ~1450 Medium Aromatic C=C Stretches

~1270 Strong Aryl Ether C-O Stretch

~1140 Strong Aryl Ether C-O Stretch

~740, ~700 Strong C-H Bending (out-of-plane)

IaMeA._Mass_SpecimmﬂLy (MS) Data

Relative Intensity

Assignment

318 Moderate [M]* (Molecular lon)
317 Moderate [M-H]*

227 Moderate [M - C7H7]*

91 High [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 3,4-Dibenzyloxybenzaldehyde.

Methodology:
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o Sample Preparation: Dissolve 5-25 mg of the compound for *H NMR or 50-100 mg for 3C
NMR in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a
clean NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

o Data Acquisition: Acquire the spectrum using an appropriate pulse sequence.
Tetramethylsilane (TMS) is typically used as an internal standard (& 0.00).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum, typically in the range of 4000-400 cm~*. The resulting spectrum is a
plot of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography.

¢ lonization and Fragmentation: Bombard the sample with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer.
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¢ Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations
Logical Relationship of Spectral Data

The following diagram illustrates how the different spectroscopic techniques contribute to the
structural elucidation of 3,4-Dibenzyloxybenzaldehyde.

Spectroscopic Techniques
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Caption: Interplay of spectroscopic methods for structural analysis.

General Experimental Workflow
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The diagram below outlines a typical workflow for the spectroscopic characterization of a
chemical compound like 3,4-Dibenzyloxybenzaldehyde.
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Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Dibenzyloxybenzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016220#spectral-data-of-3-4-
dibenzyloxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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